molecular formula C23H21BrO B1529731 Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- CAS No. 510730-18-4

Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-

Cat. No. B1529731
CAS RN: 510730-18-4
M. Wt: 393.3 g/mol
InChI Key: CBNSSGVJTRUXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzene, 1,1’,1’'-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-” is a colorless liquid that is widely used in various fields of research and industry. It has three bromo substituents around an aromatic ring that can be used as a cross-linker . It is mainly utilized in the synthesis of ligands and dendrimeric monomers .


Synthesis Analysis

1,3,5-Tris (bromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers for selective adsorption of CO2 and H2 .


Molecular Structure Analysis

The molecular formula of “Benzene, 1,1’,1’'-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-” is C23H21BrO, and its molecular weight is 393.3 g/mol.


Chemical Reactions Analysis

The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution . To explain this, a third mechanism for nucleophilic substitution has been proposed .


Physical And Chemical Properties Analysis

Benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .

Scientific Research Applications

Increased Mitochondrial DNA Copy Number and Epigenetic Changes

Benzene exposure, even at low levels, is associated with increased blood mitochondrial DNA copy number (mtDNAcn), reflecting potential mitochondrial DNA damage and dysfunction. This increase in mtDNAcn could serve as a biomarker for biological oxidative responses to low-level benzene exposure, indicating a mechanism through which benzene induces oxidative damage. Additionally, benzene exposure is linked to changes in DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation/hypomethylation, suggesting epigenetic modifications as a potential pathway for benzene-induced health effects (Carugno et al., 2011) (Bollati et al., 2007).

Hematological Alterations and Markers of B-Cell Activation

Exposure to benzene, even at levels not traditionally associated with health risks, can lead to hematotoxicity. This includes alterations in cell types derived from myeloid progenitor cells, such as granulocytes and platelets, and changes in lymphoid cell types, including B cells and CD4+ T cells. These hematological changes are consistent with the known risks of benzene exposure, including myeloid leukemia and potentially non-Hodgkin lymphoma, highlighting the importance of monitoring and mitigating benzene exposure in occupational settings (Bassig et al., 2016).

Genetic Susceptibility to Benzene Hematotoxicity

Research suggests that genetic polymorphisms in genes involved in benzene metabolism and DNA repair mechanisms, such as EPHX1 and NQO1, may influence individual susceptibility to benzene-induced hematotoxicity. These findings underscore the need for personalized approaches to assess and manage benzene exposure risks, taking into account genetic variability among individuals (Xing et al., 2013).

Environmental and Occupational Exposure Assessment

Studies on environmental phenols and their precursors, including benzene, in pregnant women and workers highlight the significance of assessing exposure to these compounds through both environmental monitoring and biological markers. Such assessments can help in understanding the extent of exposure and its potential health implications, especially in vulnerable populations like pregnant women and occupational groups with high exposure risks (Mortensen et al., 2014).

Safety And Hazards

The product is not intended for human or veterinary use. It is for research use only.

Future Directions

As a widely used compound in various fields of research and industry, “Benzene, 1,1’,1’'-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-” has potential for further exploration in the synthesis of ligands and dendrimeric monomers .

properties

IUPAC Name

[2-(bromomethyl)prop-2-enoxy-diphenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrO/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16H,1,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNSSGVJTRUXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-

Synthesis routes and methods

Procedure details

To a solution of 10 (2.56 g; 7.74 mmol) in CH2Cl2 (75 ml), CBr4 (3.63 g; 10.83 mmol) and triphenylphosphine (2.47 g; 9.31 mmol) were added respectively at 0° C. and the reaction was stirred at room temperature for 40 min. Cooled to 0° C., ethyl acetate (100 mL) and saturated aqueous NaHCO3 (30 mL) were added. The organic layer was separated and washed by saturated aqueous NaCl, and dried over anhydrous Na2SO4. After evaporation of the solvent, the residue was purified by flash column chromatography over silica gel using CH2Cl2-hexane (1:5) as the eluent to afford 11 as white solid (3.02 g; 92% yield): 1H NMR (400 MHz, CDCl3) δ 7.42-7.48 (m, 6H, six of ArH), 7.27-7.33 (m, 6H, six of ArH), 7.20-7.27 (m, 3H, three of ArH), 5.37 (s, 1H, one of C═CH2), 5.31 (s, 1H, one of C═CH2), 4.01 (s, 2H, CH2Br), 3.75 (s, 2H, Ph2COCH2); 13C NMR (100 MHz, CDCl3) δ 143.6, 142.6, 128.4, 127.6, 126.9, 115.8, 86.9, 64.2, 33.5, (9).
Name
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
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Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
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Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
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Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
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Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Reactant of Route 6
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-

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